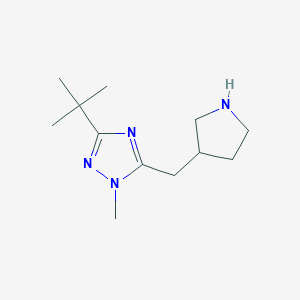
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis: is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, where the bromine and methyl groups are positioned on the same side of the cyclohexane ring, leading to its cis configuration. The compound is a racemic mixture, meaning it contains equal amounts of both enantiomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis can be achieved through several methods. One common approach involves the bromination of 2-methylcyclohexanol. The reaction typically employs hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2-methylcyclohexanol or 2-methylcyclohexylamine.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone.
Reduction: 2-methylcyclohexane.
Applications De Recherche Scientifique
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in stereochemical studies.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound’s stereochemistry can influence its binding to enzymes or receptors, affecting its overall activity.
Comparaison Avec Des Composés Similaires
- rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis
- rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
Comparison: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis is unique due to its specific ring size and the presence of both a bromine and a methyl group in a cis configuration. Compared to similar compounds, it offers distinct reactivity and stereochemical properties, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
(1S,2R)-1-bromo-2-methylcyclohexane |
InChI |
InChI=1S/C7H13Br/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
KWQRRNDZNAXRGO-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1CCCC[C@@H]1Br |
SMILES canonique |
CC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)


![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)



![3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13483645.png)
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)
